molecular formula C16H28O2 B11687719 7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene

7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene

Cat. No.: B11687719
M. Wt: 252.39 g/mol
InChI Key: HDDBOZWAVDQKHR-UHFFFAOYSA-N
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Description

7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene is a spiro compound characterized by a unique spiro[5.5]undecane core. This compound is part of a class of sesquiterpenes found in various marine and terrestrial plants . The spiro structure imparts unique stereochemical properties, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene involves the formation of the spiro[5.5]undecane core. One common method includes the reaction of 2,2-bis(acetylthiomethyl)-1,3-propandiol with nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . The reaction is typically carried out in toluene under reflux conditions for 12 hours, followed by neutralization with sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene has several scientific research applications:

    Chemistry: Used as a model compound to study spiro compound synthesis and stereochemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.

    Industry: Used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique stereochemistry plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9,11-Trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-8-ene is unique due to its specific substituents and the presence of both oxygen atoms in the spiro rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

7,9,11-trimethyl-3-(2-methylpropyl)-2,4-dioxaspiro[5.5]undec-9-ene

InChI

InChI=1S/C16H28O2/c1-11(2)6-15-17-9-16(10-18-15)13(4)7-12(3)8-14(16)5/h7,11,13-15H,6,8-10H2,1-5H3

InChI Key

HDDBOZWAVDQKHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C12COC(OC2)CC(C)C)C)C

Origin of Product

United States

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